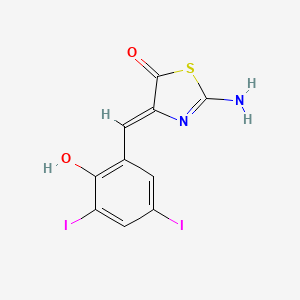
4-(2-hydroxy-3,5-diiodobenzylidene)-2-imino-1,3-thiazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxy-3,5-diiodobenzylidene)-2-imino-1,3-thiazolidin-5-one, commonly known as DIBO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBO is a thiazolidinone derivative that possesses a unique structure, which allows it to exhibit various biological activities.
科学的研究の応用
DIBO has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial activities. DIBO has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of cancer cells by disrupting the microtubule network. DIBO has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DIBO has been shown to exhibit antiviral activity against herpes simplex virus type 1 and 2.
作用機序
The mechanism of action of DIBO is not fully understood. However, it has been proposed that DIBO exerts its biological activities by interacting with various cellular targets. DIBO has been shown to bind to tubulin, a protein that plays a crucial role in cell division. It disrupts the microtubule network, leading to the inhibition of cell proliferation. DIBO has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DIBO has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. DIBO has also been found to possess antiviral and antibacterial activities.
実験室実験の利点と制限
One of the advantages of using DIBO in lab experiments is its unique structure, which allows it to exhibit various biological activities. DIBO is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DIBO in lab experiments is its potential toxicity. DIBO has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of DIBO. One of the areas of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of DIBO in various cancer types and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine the optimal dose and duration of treatment for various inflammatory conditions. Additionally, further studies are needed to determine the safety and toxicity of DIBO in vivo.
合成法
DIBO can be synthesized by the reaction of 2-hydroxy-3,5-diiodobenzaldehyde and thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure DIBO.
特性
IUPAC Name |
(4Z)-2-amino-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)17-10(13)14-7/h1-3,15H,(H2,13,14)/b7-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCKEBGGSQWGCP-UQCOIBPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=C2C(=O)SC(=N2)N)O)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C\2/C(=O)SC(=N2)N)O)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

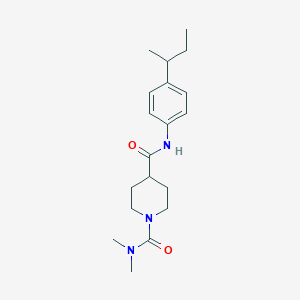
![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)
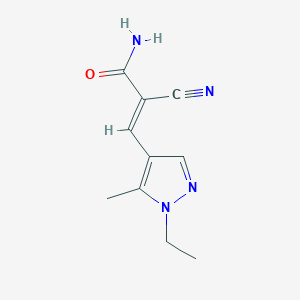
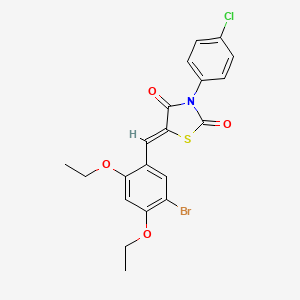
![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)
![5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)
![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)
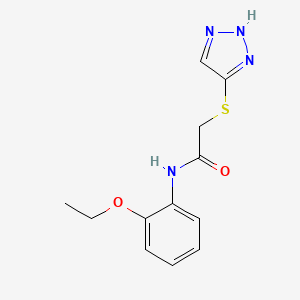
![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)
